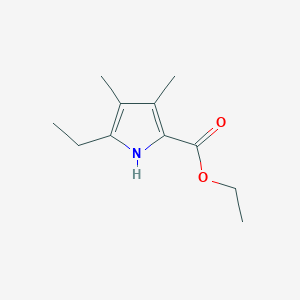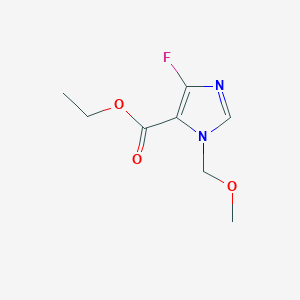
2-Ethoxy-1,4-difluorobenzene
Descripción general
Descripción
2-Ethoxy-1,4-difluorobenzene is an organic compound with the molecular formula C8H8F2O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an ethoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxy-1,4-difluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1,4-difluorobenzene with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate carbocation, which then undergoes nucleophilic attack by the ethoxy group to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous-flow processes. These methods offer advantages such as higher yields, reduced reaction times, and lower consumption of reagents. For example, a continuous-flow double diazotization process can be used to synthesize difluorobenzene derivatives with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-1,4-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and fluorine groups influence the reactivity and orientation of the substituents on the benzene ring.
Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and strong acids (e.g., sulfuric acid, nitric acid). The reactions typically occur under reflux conditions.
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted benzene derivatives where the fluorine atoms are replaced by nucleophiles.
Aplicaciones Científicas De Investigación
2-Ethoxy-1,4-difluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of fluorinated analogs of biologically active molecules for studying enzyme mechanisms and drug interactions.
Medicine: Fluorinated compounds like this compound are explored for their potential use in positron emission tomography (PET) imaging and as building blocks for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-1,4-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. In electrophilic aromatic substitution, the ethoxy group acts as an electron-donating group, activating the benzene ring towards electrophilic attack. The fluorine atoms, being electron-withdrawing, influence the orientation of the substituents on the ring. The overall mechanism involves the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Difluorobenzene: Lacks the ethoxy group, making it less reactive in electrophilic aromatic substitution reactions.
2-Methoxy-1,4-difluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and properties.
2-Ethoxy-1,3-difluorobenzene: Positional isomer with different substitution pattern, affecting its chemical behavior.
Uniqueness
2-Ethoxy-1,4-difluorobenzene is unique due to the presence of both electron-donating (ethoxy) and electron-withdrawing (fluorine) groups on the benzene ring. This combination allows for selective reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
IUPAC Name |
2-ethoxy-1,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVZZXUZQNLMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Azabicyclo[3.2.1]oct-2-EN-7-one](/img/structure/B3360719.png)





![1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3360758.png)






